molecular formula C19H17ClN4O2S B2404685 3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide CAS No. 354130-24-8

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Cat. No. B2404685
CAS RN: 354130-24-8
M. Wt: 400.88
InChI Key: MTNPDKOYJHGWTK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide” is a derivative of 4-aminoantipyrine . It is synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction is heated at 50°C and stirred for 3 hours, resulting in an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail .


Chemical Reactions Analysis

The compound is an important intermediate for the synthesis of many drugs with antipyretic and analgesic effects .


Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . In addition, the HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .

Scientific Research Applications

Synthesis and Structure Analysis

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide and similar compounds have been synthesized and characterized through various methods. For instance, Saeed et al. (2020) report on the synthesis and X-ray structure characterization of similar antipyrine derivatives, highlighting their solid-state structures analyzed through Hirshfeld surface analysis and DFT calculations (Saeed et al., 2020).

Heterocyclic Synthesis Applications

This compound is used in the synthesis of diverse heterocyclic compounds. Fadda et al. (2012) describe its utility in creating new pyrazole, pyridine, and pyrimidine derivatives, emphasizing its role as a key intermediate (Fadda et al., 2012).

Biological Evaluation

Such compounds are also evaluated for potential biological applications. Saeed et al. (2015) explored the synthesis of benzamide derivatives using a non-steroidal anti-inflammatory drug, antipyrine, and assessed their inhibitory potential against various enzymes, indicating potential medicinal chemistry applications (Saeed et al., 2015).

Antibacterial Activities

Asiri and Khan (2010) synthesized Schiff bases containing similar structures and screened them for antibacterial activities. Their results revealed moderate to good antibacterial activity for certain compounds, showing their potential in antimicrobial applications (Asiri & Khan, 2010).

properties

IUPAC Name

3-chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(18(26)24(23(12)2)15-9-4-3-5-10-15)21-19(27)22-17(25)13-7-6-8-14(20)11-13/h3-11H,1-2H3,(H2,21,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNPDKOYJHGWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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